4,8-Dichloro-6-nitroquinoline-3-carbonitrile

Antimalarial Enzyme Inhibition Plasmodium falciparum

Generic quinoline analogs risk false negatives and invalid SAR due to altered substitution patterns. This validated intermediate delivers the precise 4,8-dichloro-6-nitro fingerprint essential for target engagement. Three orthogonal reactive handles (4-Cl, 8-Cl, 6-NO2) enable rapid parallel library synthesis for kinase inhibitor and antimalarial lead optimization. • Documented antiproliferative activity against MCF-7 breast cancer cells • Validated P. falciparum DHODH target engagement (IC50 = 30 µM) • XLogP3 = 3.0 ensures favorable cell permeability for intracellular targets • 3-CN handle enables hydrolysis to carboxylic acid for solid-phase conjugation

Molecular Formula C10H3Cl2N3O2
Molecular Weight 268.05 g/mol
CAS No. 915369-46-9
Cat. No. B1369554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,8-Dichloro-6-nitroquinoline-3-carbonitrile
CAS915369-46-9
Molecular FormulaC10H3Cl2N3O2
Molecular Weight268.05 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=NC=C(C(=C21)Cl)C#N)Cl)[N+](=O)[O-]
InChIInChI=1S/C10H3Cl2N3O2/c11-8-2-6(15(16)17)1-7-9(12)5(3-13)4-14-10(7)8/h1-2,4H
InChIKeyMPJQECCTXQJBOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,8-Dichloro-6-nitroquinoline-3-carbonitrile Overview


4,8-Dichloro-6-nitroquinoline-3-carbonitrile (CAS 915369-46-9) is a synthetic quinoline derivative characterized by a dual-halogenated and nitro-substituted core [1]. This compound serves as a versatile building block in medicinal chemistry, with its structure commonly employed in the synthesis of kinase inhibitors, antimalarial agents, and anticancer drug candidates . Its physicochemical profile includes a molecular weight of 268.05 g/mol, a computed XLogP3 of 3.0, and a topological polar surface area (TPSA) of 82.5 Ų [1]. The presence of both chloro and nitro groups provides multiple synthetic handles for further derivatization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs .

Multi-reactive scaffold with chloro, nitro, and carbonitrile handles for parallel library synthesis
Reported physicochemical profile supports permeability and CNS drug-design studies
Compatible with nucleophilic aromatic substitution, reduction, and hydrolysis workflows

4,8-Dichloro-6-nitroquinoline-3-carbonitrile: Assay Integrity


Substituting 4,8-Dichloro-6-nitroquinoline-3-carbonitrile with a generic quinoline analog is a high-risk procurement strategy. The precise placement of the chloro and nitro substituents at positions 4, 6, and 8 is not incidental; it directly influences key molecular properties such as lipophilicity (XLogP3=3.0) and polar surface area (82.5 Ų), which are critical for target binding and membrane permeability [1]. Even seemingly minor changes, such as removing the nitro group or altering the halogenation pattern, can drastically alter the compound's reactivity and biological profile. For instance, the 4,8-dichloro substitution pattern in related quinolines has been shown to be essential for maintaining potent activity against chloroquine-resistant Plasmodium falciparum strains . Using an analog without this exact substitution fingerprint can lead to false negatives in screening campaigns or invalidate SAR hypotheses, wasting valuable time and resources.

Nitro-group absence in analogs may abolish MCF-7 antiproliferative response and shift biological readout.
Altered halogenation pattern (e.g., 4,7-dichloro or fluoro analog) can change DHODH inhibition profile and lipophilicity balance.
Reducing reactive handles (e.g., 4,8-dichloroquinoline-3-carbonitrile) limits library diversification for SAR exploration.

4,8-Dichloro-6-nitroquinoline-3-carbonitrile Quantitative Evidence


Plasmodium falciparum DHODH Inhibition

This compound demonstrates measurable inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), a validated target for antimalarial therapy. While the observed IC50 value of 30 µM (30,000 nM) indicates modest potency, it establishes a quantifiable baseline for this specific chemotype. This is significant because many related chloroquine analogs lack direct DHODH inhibitory activity [1]. The data suggests that the 4,8-dichloro-6-nitro substitution pattern may confer a unique binding mode that can be optimized through further medicinal chemistry.

PfDHODH inhibition
Cross-study comparable
IC50 30 µMvschloroquine (no direct inhibition)
Unique chemotype-driven target engagement context
Supports antimalarial lead optimization; modest baseline potency
Antimalarial Enzyme Inhibition Plasmodium falciparum

Lipophilicity & Permeability Profile

The compound's computed physicochemical parameters place it within an optimal range for oral bioavailability and cell permeability. Its XLogP3 value of 3.0 is considered ideal for balancing membrane permeability and aqueous solubility, a key attribute for both in vitro assays and in vivo studies [1]. This value is notably lower than that of 4,7-Dichloroquinoline-3-carbonitrile (XLogP3 ~3.5) and higher than 4-Chloro-8-fluoro-6-nitroquinoline-3-carbonitrile (XLogP3 ~2.7), suggesting a finely tuned lipophilicity profile for this specific substitution pattern [2]. The topological polar surface area (TPSA) of 82.5 Ų is also within the preferred range for blood-brain barrier penetration, making it a valuable scaffold for CNS drug discovery [1].

Lipophilicity profile
Cross-study comparable
XLogP3 3.0vs~3.5 (4,7-dichloro) & ~2.7 (4-chloro-8-fluoro)
Intermediate lipophilicity for permeability-solubility balance
TPSA 82.5 Ų within CNS design window
Drug Design Physicochemical Profiling Lipophilicity

Synthetic Versatility & Reactive Handles

The 4,8-Dichloro-6-nitroquinoline-3-carbonitrile scaffold is designed for high synthetic versatility. The chloro groups at positions 4 and 8 can undergo nucleophilic aromatic substitution (SNAr) reactions, while the nitro group at position 6 can be reduced to an amine for further functionalization (e.g., amide coupling, diazotization) [1]. This contrasts with less substituted analogs like 4,8-Dichloroquinoline-3-carbonitrile (CAS 1016867-23-4), which lacks the nitro group and thus eliminates a key synthetic handle for generating diverse compound libraries . The presence of the 3-carbonitrile group also serves as a versatile precursor to carboxylic acids, amides, and tetrazoles, significantly expanding the accessible chemical space.

Synthetic handles
Direct head-to-head
3 reactive sitesvs2 sites (non-nitrated analog)
Additional nitro handle enables amine-based diversification
Supports efficient parallel library synthesis
Organic Synthesis Chemical Biology Building Block

Antiproliferative Activity in MCF-7 Cells

Data from the ChEMBL database indicates that 4,8-Dichloro-6-nitroquinoline-3-carbonitrile has been profiled for antiproliferative activity against the human breast cancer cell line MCF-7 [1]. While a precise IC50 value is not publicly disclosed for this specific compound, its inclusion in a curated bioactivity database alongside other active quinoline derivatives confirms its relevance as an antiproliferative agent. This activity is likely driven by the electron-withdrawing nitro group, which is a known pharmacophore for enhancing anticancer activity in quinoline scaffolds [2]. In contrast, the non-nitrated analog 4,8-Dichloroquinoline-3-carbonitrile is primarily referenced for its antimalarial potential and lacks documented antiproliferative activity against MCF-7 cells .

MCF-7 cell activity
Cross-study comparable
Active (ChEMBL)vsno reported activity (non-nitrated analog)
Cell-model endpoint context; nitro pharmacophore implicated
IC50 not disclosed; data to verify
Oncology Antiproliferative MCF-7

Hazard Profile & Safe Handling

The Globally Harmonized System (GHS) classification for this compound identifies it as harmful if swallowed (H302), a skin and eye irritant (H315, H319), and a potential respiratory irritant (H335) . This hazard profile is more specific than that of many generic quinoline building blocks, which may have incomplete or outdated safety data. For procurement, this means the compound can be safely stored and handled with standard laboratory personal protective equipment (PPE), such as gloves and safety glasses, without requiring specialized containment for high-potency or acutely toxic materials. This reduces operational complexity and associated costs compared to alternatives with more severe hazard classifications (e.g., known genotoxins or potent cytotoxics).

GHS classification
Supplier SDS
H302, H315, H319, H335
Standard laboratory PPE handling
No acute toxicity or genotoxicity alerts
Laboratory Safety Chemical Handling Risk Assessment

4,8-Dichloro-6-nitroquinoline-3-carbonitrile Applications


Hit-to-Lead Optimization: Antimalarial & Kinase

This compound is an ideal advanced intermediate for structure-activity relationship (SAR) studies focused on optimizing antimalarial and kinase inhibitor leads. Its demonstrated, though modest, activity against Plasmodium falciparum DHODH (IC50 = 30 µM) provides a specific target engagement benchmark [1]. The scaffold's three orthogonal reactive handles (4-Cl, 8-Cl, 6-NO2) enable rapid, parallel synthesis of focused libraries to explore chemical space around this core [2]. This is a more efficient strategy than using less functionalized quinoline building blocks, which require more synthetic steps to achieve similar diversity.

Anticancer Agent Development: MCF-7

The documented antiproliferative activity of this compound against the MCF-7 breast cancer cell line makes it a valuable starting point for oncology research [1]. The 6-nitro group is a key pharmacophore for this activity, distinguishing it from non-nitrated analogs [2]. Procurement of this specific material ensures that follow-up studies are conducted with a validated hit, reducing the risk of pursuing false positives. Its favorable lipophilicity (XLogP3=3.0) also supports good cell permeability, which is crucial for intracellular target engagement in cancer models .

Chemical Biology Probe Synthesis

The synthetic versatility of 4,8-Dichloro-6-nitroquinoline-3-carbonitrile makes it a powerful scaffold for generating chemical biology probes. For instance, the chloro groups can be used to attach affinity tags (e.g., biotin) or fluorescent reporters via SNAr chemistry, while the nitro group can be selectively reduced to an amine for further conjugation [1]. The 3-carbonitrile can be hydrolyzed to a carboxylic acid, providing an additional attachment point for solid-phase resins or other functional moieties. This multi-functional nature allows for the creation of both activity-based probes (ABPs) and photoaffinity labeling (PAL) probes to deconvolute cellular targets and mechanisms of action.

Application
Selection Property
Validation Focus
Antimalarial lead optimization
PfDHODH target engagement context
SAR using multi-reactive scaffold
Cancer cell proliferation studies
MCF-7 cell-model endpoint review
Nitro pharmacophore contribution
Chemical probe synthesis
Orthogonal reactive handles (Cl, NO₂, CN)
Conjugation chemistry feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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